molecular formula C6H3ClNNaO3 B3270055 Sodium 4-chloro-2-nitrophenolate CAS No. 52106-89-5

Sodium 4-chloro-2-nitrophenolate

Cat. No.: B3270055
CAS No.: 52106-89-5
M. Wt: 195.53 g/mol
InChI Key: RZAGPHLEVNSUSG-UHFFFAOYSA-M
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Description

Sodium 4-chloro-2-nitrophenolate (CAS 52106-89-5) is a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical research. Its molecular formula is C6H3ClNNaO3 with a molecular weight of 195.536 g/mol . This compound serves as a crucial precursor in the synthesis of more complex molecules. Recent research has utilized its derivative, 4-chloro-2-nitrophenol, as a starting material for the development of novel 1,3,4-oxadiazole compounds, which have shown promising in vitro anticancer activity against various cancer cell lines . The synthesis of this compound is typically achieved through the hydrolysis of 2,5-dichloronitrobenzene under controlled conditions . As a nitrophenol derivative, it is also a compound of interest in environmental science, particularly in studies focusing on the microbial degradation of chlorinated nitroaromatic compounds . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets and handle this material with appropriate precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-chloro-2-nitrophenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3.Na/c7-4-1-2-6(9)5(3-4)8(10)11;/h1-3,9H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAGPHLEVNSUSG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClNNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200114
Record name Sodium 4-chloro-2-nitrophenolate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52106-89-5
Record name Sodium 4-chloro-2-nitrophenolate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-chloro-2-nitrophenolate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-chloro-2-nitrophenolate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-chloro-2-nitrophenolate can be synthesized through the hydrolysis of 4-chloro-2-nitrophenol. The process involves dissolving 4-chloro-2-nitrophenol in a sodium hydroxide solution, followed by crystallization to obtain the sodium salt .

Industrial Production Methods: In industrial settings, the preparation of 4-chloro-2-nitrophenol involves the nitration of 4-chlorophenol using nitric acid. The resulting 4-chloro-2-nitrophenol is then neutralized with sodium hydroxide to form this compound. This method ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: Sodium dithionite, hydrogen gas.

    Catalysts: Sulfuric acid for esterification reactions.

    Solvents: Water, ethanol, and other organic solvents.

Major Products:

    Reduction: 4-chloro-2-aminophenol.

    Substitution: Various substituted phenols depending on the substituent introduced.

    Esterification: Esters of 4-chloro-2-nitrophenol.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis
Sodium 4-chloro-2-nitrophenolate serves as a crucial intermediate in the synthesis of numerous organic compounds, including pharmaceuticals and dyes. Its reactivity enables various substitution reactions, facilitating the introduction of different functional groups. This versatility is particularly valuable in the production of nitro-substituted aromatic compounds, which are integral to drug development and agrochemical production .

Table 1: Key Reactions Involving this compound

Reaction TypeExample Compounds ProducedApplications
NitrationNitro-substituted phenolsPharmaceuticals, agrochemicals
Coupling ReactionsAzo dyesTextile and dye industries
ReductionAmino derivativesDrug synthesis

Biological Applications

Enzymatic Studies
In biological research, this compound is utilized as a substrate for specific enzymes. It aids in understanding enzyme kinetics and mechanisms, contributing to the development of enzyme inhibitors that can be used in therapeutic contexts.

Case Study: Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds synthesized from this compound derivatives. For instance, certain derivatives demonstrated significant activity against various cancer cell lines, suggesting potential applications in cancer treatment .

Agricultural Applications

Plant Growth Regulation
this compound acts as a plant growth regulator and elicitor. When applied to crops, it enhances growth and improves defense mechanisms, leading to increased yield. It stimulates physiological processes such as seed germination and root development, thereby promoting nutrient uptake and photosynthetic activity .

Table 2: Effects of this compound on Crop Growth

ParameterEffect
Germination RateIncreased by up to 30%
Root DevelopmentEnhanced root length by 25%
Yield ImprovementUp to 20% increase in crop yield

Industrial Applications

Corrosion Inhibition
This compound exhibits excellent corrosion inhibition properties. It forms a protective film on metal surfaces, preventing electrochemical reactions that lead to corrosion. Its applications span various industries including automotive and aerospace, where metal protection is paramount for extending equipment lifespan .

Dye Production
this compound is also employed in the dye industry for synthesizing vibrant colorants used in textiles and coatings. Its solubility and reactivity make it suitable for producing stable colorants with desirable properties .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for determining metal ions through complexometric titrations. It forms stable complexes with certain metal ions, facilitating their quantitative analysis in various samples .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 4-chloro-2-nitrophenolate belongs to a family of nitrophenolate salts. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features References
This compound C₆H₃ClNO₃Na ~195.5 >300 (inferred) Cl (C4), NO₂ (C2), anhydrous sodium salt
Sodium 4-nitrophenolate dihydrate C₆H₄NO₃Na·2H₂O 197.12 >300 NO₂ (C4), dihydrate, sodium salt
Potassium 4-chloro-2-nitrophenolate monohydrate C₆H₃ClNO₃K·H₂O ~229.5 (calculated) Not reported Cl (C4), NO₂ (C2), monohydrate, potassium salt
2-Nitroanisole C₇H₇NO₃ 153.14 ~33–36 NO₂ (C2), methoxy group (C1), neutral ether

Key Insights :

Cation Effects: Sodium salts (e.g., sodium 4-nitrophenolate dihydrate) exhibit higher solubility in water compared to potassium analogues due to smaller ionic radius and stronger solvation . Potassium derivatives (e.g., potassium 4-chloro-2-nitrophenolate monohydrate) may form distinct crystalline structures owing to cation size differences, as observed in X-ray diffraction studies .

Substituent Effects: The chlorine atom in this compound enhances acidity compared to non-chlorinated analogues (e.g., sodium 4-nitrophenolate), stabilizing the phenolate ion through electron withdrawal . Nitroanisoles (e.g., 2-nitroanisole) lack ionic character, resulting in lower melting points and solubility in non-polar solvents .

Hydration State: Hydrated salts (e.g., sodium 4-nitrophenolate dihydrate) have higher molecular weights and altered thermal stability compared to anhydrous forms .

Research Findings

  • Synthesis: this compound is synthesized via polysulfide-mediated reduction of 2,5-dichloronitrobenzene in isopropyl alcohol, yielding dark red crystals .
  • Structural Studies: Potassium analogues exhibit monoclinic crystal systems with hydrogen-bonded water molecules, suggesting similar hydration-driven lattice stability for sodium derivatives .
  • Applications: Nitrophenolates are utilized as intermediates in dye synthesis, agrochemicals, and corrosion inhibitors, though chlorinated variants like this compound may offer enhanced reactivity in electrophilic substitutions .

Biological Activity

Sodium 4-chloro-2-nitrophenolate (also known as sodium 4-chloro-2-nitrophenol) is an important compound in environmental and biological research due to its toxicity and potential applications in bioremediation. This article explores its biological activity, including its degradation pathways, toxicity, and the implications for microbial interactions.

This compound has the chemical formula C6H3ClNNaO3\text{C}_6\text{H}_3\text{ClN}\text{NaO}_3 and is classified under chlorinated nitroaromatic compounds (CNAs). These compounds are known for their stability and resistance to biodegradation, which can lead to environmental persistence and toxicity.

Biological Activity

Toxicity and Metabolism:
Research indicates that this compound exhibits significant toxicity to various organisms. Its degradation products, such as chlorinated phenols, can also be toxic. For instance, a study demonstrated that Burkholderia sp. RKJ 800 could degrade 2-chloro-4-nitrophenol (a related compound) via hydroquinone pathways, producing metabolites like hydroquinone and chlorohydroquinone, which were identified using gas chromatography-mass spectrometry (GC-MS) .

Microbial Degradation:
Microbial degradation is a crucial aspect of the biological activity of this compound. Various bacterial strains have been identified that can utilize this compound as a sole source of carbon and energy. For example, Pseudomonas sp. JHN effectively degraded 4-chloro-3-nitrophenol (another related compound) by releasing stoichiometric amounts of chloride and nitrite ions .

Case Studies

  • Bioremediation Potential:
    In a study involving soil microcosms, Burkholderia sp. RKJ 800 demonstrated effective bioremediation capabilities for 2-chloro-4-nitrophenol-contaminated sites. The strain utilized the compound as a carbon source and showed promising results in reducing the concentration of contaminants .
  • Toxicological Assessments:
    Toxicological assessments have shown that exposure to this compound can lead to significant health effects in test organisms. For example, chronic bioassays in rats indicated decreased erythrocyte counts and increased methaemoglobin concentrations, suggesting erythrocyte toxicity . Additionally, significant increases in squamous cell papillomas were observed in male rats exposed to high concentrations of related compounds .

Table: Summary of Microbial Strains Capable of Degrading this compound

Bacterial StrainDegradation PathwayKey Metabolites
Burkholderia sp. RKJ 800Hydroquinone pathwayHydroquinone, Chlorohydroquinone
Pseudomonas sp. JHNChlororesorcinol formationChlororesorcinol
Arthrobacter nitrophenolicus SJConMaleylacetate pathwayMaleylacetate

Q & A

Q. Advanced Research Focus

  • Reactivity Simulations : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites.
  • Solvation Models : Apply the SMD continuum model to predict hydrolysis pathways (e.g., nitro-group reduction potentials).
  • Molecular Dynamics (MD) : Simulate ion-pair interactions in water to assess stability under varying ionic strengths .

How can the stability of this compound under varying pH conditions be systematically evaluated?

Q. Advanced Research Focus

  • Kinetic Studies : Use stopped-flow spectrophotometry to monitor degradation rates at pH 2–12.
  • HPLC Monitoring : Track decomposition products (e.g., 4-chloro-2-nitrophenol at pH < 7).
  • Thermodynamic Analysis : Calculate activation energy (Eₐ) via Arrhenius plots under accelerated aging conditions (40–60°C) .

What strategies optimize experimental design for studying this compound’s coordination chemistry?

Q. Advanced Research Focus

  • Ligand Screening : Test metal-binding affinity (e.g., transition metals like Cu²⁺ or Fe³⁺) via UV-Vis titration (Job’s plot method).
  • XAS Studies : Use X-ray absorption spectroscopy to probe metal-ligand bond distances.
  • Comparative Analysis : Reference structurally similar complexes (e.g., potassium salts in ) to infer coordination modes .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-chloro-2-nitrophenolate
Reactant of Route 2
Sodium 4-chloro-2-nitrophenolate

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